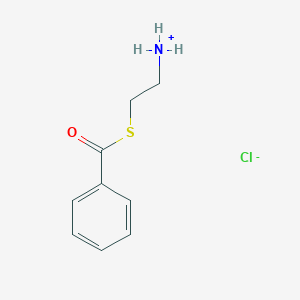

Benzoic acid, thio-, S-2-aminoethyl ester, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-benzoylsulfanylethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMMDVDODBJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17612-90-7 | |

| Record name | Benzoic acid, thio-, S-2-aminoethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017612907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextualization Within Thiol and Acyl Thiol Chemistry

S-Benzoylcysteamine hydrochloride's chemical identity is fundamentally rooted in the chemistry of thiols and their acylated derivatives. Thiols, characterized by the presence of a sulfhydryl (-SH) group, are sulfur analogs of alcohols and are known for their distinct reactivity. The sulfhydryl group is a potent nucleophile and is readily oxidized, often forming disulfide bonds (R-S-S-R). This reactivity is central to the biological function of many thiol-containing molecules, including the amino acid cysteine.

Acyl thiols, or thioesters, are formed by the acylation of a thiol group, in this case, the attachment of a benzoyl group to the sulfur atom of cysteamine (B1669678). This S-acylation significantly alters the chemical properties of the thiol. The thioester bond is a high-energy bond, and its hydrolysis to release the free thiol and a carboxylic acid is thermodynamically favorable. In a biological context, this hydrolysis can be catalyzed by enzymes called thioesterases. The introduction of the benzoyl group can also modulate the compound's polarity, stability, and reactivity, which are key considerations in the design of research tools and potential therapeutic agents. The formation of S-acyl derivatives is a common strategy to protect the thiol group from oxidation or to create prodrugs that release the active thiol-containing compound intracellularly.

Current Research Landscape and Academic Significance of S Benzoylcysteamine Hydrochloride

Established Synthetic Routes to S-Benzoylcysteamine Hydrochloride

The primary route for synthesizing S-Benzoylcysteamine hydrochloride involves the direct S-acylation of cysteamine. This approach leverages the high nucleophilicity of the thiol group compared to the amine group under specific reaction conditions.

S-Acylation Strategies

S-acylation is the process of introducing an acyl group onto a sulfur atom. In the case of S-Benzoylcysteamine hydrochloride, this involves the reaction of a cysteamine precursor with a benzoylating agent. The thiol group (-SH) of cysteamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent to form a stable thioester bond.

A classic and effective method for this transformation is the Schotten-Baumann reaction . wikipedia.orgorganic-chemistry.org This reaction is typically performed in a two-phase system, consisting of an organic solvent and water. lscollege.ac.in Cysteamine hydrochloride is dissolved in the aqueous phase, often with a base like sodium hydroxide, which neutralizes the hydrochloric acid generated during the reaction. byjus.comuomustansiriyah.edu.iq The benzoylating agent, such as benzoyl chloride, resides in the organic phase (e.g., dichloromethane (B109758) or diethyl ether). wikipedia.org The base in the aqueous layer serves two crucial roles: it deprotonates a portion of the ammonium (B1175870) groups to free the amine and, more importantly, neutralizes the HCl byproduct, driving the reaction toward the product. organic-chemistry.org The thiol group's higher reactivity allows for selective acylation at the sulfur atom, yielding S-Benzoylcysteamine.

It is important to clarify the role of certain related compounds, such as I-152. I-152 is a pro-drug that metabolizes into N-acetyl-cysteine and cysteamine. Therefore, it can serve as a biological source of cysteamine, the direct precursor for the S-acylation reaction, rather than being acylated itself.

Interactive Table 1: S-Acylation via Schotten-Baumann Reaction

| Reactant | Reagent | Solvent System | Base | Product |

|---|---|---|---|---|

| Cysteamine Hydrochloride | Benzoyl Chloride | Water / Dichloromethane | Sodium Hydroxide | S-Benzoylcysteamine |

| Cysteamine Hydrochloride | Benzoic Anhydride | Pyridine (B92270) | Pyridine | S-Benzoylcysteamine |

Coupling Reactions Utilizing S-Acylcysteamine Hydrochlorides

While the primary synthesis involves forming the S-acyl bond, the term "coupling reaction" in this context broadly refers to the joining of the cysteamine and benzoyl moieties. The Schotten-Baumann reaction is itself a form of coupling. wikipedia.orglscollege.ac.in Other advanced catalytic coupling methods, such as those using palladium catalysts for carbonyl-olefin coupling, represent modern alternatives to classical Friedel-Crafts acylations for creating ketone-containing molecules, though their direct application to thioester synthesis from thiols is less common than direct acylation. acs.org The Friedel-Crafts acylation, which traditionally synthesizes aryl ketones, operates on principles of activating an acyl substrate with a Lewis acid, a strategy that is mechanistically distinct from the nucleophilic attack central to S-Benzoylcysteamine synthesis. acs.orgroutledge.com

Precursor Compounds and Their Derivatization

The synthesis of S-Benzoylcysteamine hydrochloride relies on two key precursor molecules.

Cysteamine Hydrochloride (2-Aminoethanethiol hydrochloride) : This is a water-soluble, crystalline solid containing both a primary amine and a thiol functional group. cdhfinechemical.com Its bifunctionality is central to its chemistry. The hydrochloride salt form is stable and commonly used in synthesis. cdhfinechemical.com Industrially, cysteamine hydrochloride can be synthesized through various routes, including the high-pressure acidolysis of 2-mercaptothiazoline, which itself is derived from ethanolamine (B43304) and carbon disulfide. asianpubs.orgchemicalbook.comgoogle.com Another method involves the reaction of 2-aminoethanol sulfuric ester with sodium thiosulfate, followed by hydrolysis with hydrochloric acid. google.com

Benzoylating Agents : These molecules provide the benzoyl group (-C(O)Ph). The most common and reactive agent for this purpose is benzoyl chloride . Its high electrophilicity makes the reaction with the thiol efficient. Another common option is benzoic anhydride , which can also be used, sometimes with a catalyst, but is generally less reactive than the corresponding acyl chloride.

Green Chemistry Principles in S-Benzoylcysteamine Hydrochloride Synthesis

Applying green chemistry principles to the synthesis of S-Benzoylcysteamine hydrochloride can reduce its environmental impact and improve efficiency. humanjournals.com The goal is to minimize waste, avoid hazardous substances, and reduce energy consumption. acs.org

Key principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct acylation of cysteamine has a good atom economy, with the main byproduct being HCl, which is neutralized by a base.

Safer Solvents and Auxiliaries : The Schotten-Baumann reaction can utilize water as one of the solvents, which is a benign choice. wikipedia.org Efforts can be made to replace hazardous organic solvents like dichloromethane with greener alternatives.

Catalysis : While the Schotten-Baumann reaction often uses a stoichiometric amount of base, exploring catalytic versions could reduce waste. uomustansiriyah.edu.iq For example, certain green acylation methods use catalytic amounts of zinc acetate (B1210297) or deep eutectic solvents like choline (B1196258) chloride-zinc chloride, which can sometimes be recycled. humanjournals.comresearchgate.net

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure, as is often possible with the Schotten-Baumann reaction, reduces energy requirements. acs.org

Reduce Derivatives : The selective reactivity of the thiol group in the presence of the amine (as its hydrochloride salt) often circumvents the need for protecting groups on the nitrogen atom, which simplifies the process and prevents waste, adhering to a core green chemistry principle. acs.org

Interactive Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to S-Benzoylcysteamine Synthesis |

|---|---|

| Atom Economy | Direct acylation offers high atom economy by incorporating most atoms from precursors into the product. |

| Safer Solvents | Use of water in a biphasic Schotten-Baumann system reduces reliance on volatile organic compounds. |

| Energy Efficiency | The reaction can often be conducted at room temperature, minimizing energy consumption. |

| Catalysis | Investigating recyclable catalysts (e.g., certain ionic liquids) instead of stoichiometric base can reduce waste. researchgate.net |

| Reduce Derivatives | Selective S-acylation avoids the need for protecting and deprotecting the amine group, streamlining the synthesis. |

Reactivity Profile of the Thioester Moiety

The thioester group in S-Benzoylcysteamine hydrochloride is an activated form of a carboxylic acid derivative, rendering it susceptible to nucleophilic attack. Its reactivity is modulated by both the electronic nature of the benzoyl group and the presence of the adjacent cysteamine backbone.

Thioesters, in general, exhibit greater reactivity towards nucleophiles compared to their oxygen-containing ester counterparts. This enhanced electrophilicity of the carbonyl carbon in thioesters stems from the reduced resonance donation from the sulfur atom's lone pairs to the carbonyl group, due to the poorer orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals. Consequently, the carbonyl carbon of the thioester in S-Benzoylcysteamine is more susceptible to attack by various nucleophiles.

Table 1: Illustrative Comparative Reactivity of Thiol Surrogates with Electrophilic Probes This table presents representative data for analogous thiol-containing compounds to illustrate general reactivity principles, as specific data for S-Benzoylcysteamine hydrochloride is not available.

| Thiol Surrogate | Electrophilic Probe | Relative Reaction Rate |

|---|---|---|

| Cysteamine | Iodoacetamide | Fast |

| N-Acetylcysteamine | Maleimide | Moderate |

| Glutathione | N-Ethylmaleimide | Fast |

The presence of an acyl group on the nitrogen atom of cysteamine derivatives can significantly modulate the nucleophilicity of the thiol group. In the case of S-Benzoylcysteamine hydrochloride, the primary amine is not acylated. However, in related N-acyl cysteamine derivatives, the electron-withdrawing nature of the acyl group can decrease the basicity of the amine and, through inductive effects, can also influence the nucleophilicity of the thiol.

Studies on related systems have shown that N-acylation can impact the rate of reactions involving the thiol group. For instance, the reactivity of the thiol in N-acetylcysteamine in certain reactions may differ from that of unsubstituted cysteamine due to steric and electronic factors. While direct kinetic comparisons for S-Benzoylcysteamine hydrochloride are scarce, it is a crucial consideration in the design of related molecules for specific applications.

Intramolecular Rearrangements and Acyl Transfer Mechanisms

A hallmark of the reactivity of S-Benzoylcysteamine hydrochloride is its propensity to undergo intramolecular rearrangements, most notably the S→N acyl transfer.

The S→N acyl transfer is a high-yielding and chemoselective process for the formation of an amide bond. nih.gov In S-Benzoylcysteamine hydrochloride, the proximate primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This process is thermodynamically driven by the formation of the more stable amide bond. nih.govjcsp.org.pk The reaction is believed to proceed through a cyclic tetrahedral intermediate. nih.gov

This type of acyl migration is a key step in various biological processes, such as protein splicing and ubiquitination, and is widely utilized in synthetic peptide chemistry, including native chemical ligation (NCL). nih.govjcsp.org.pk The efficiency of the S→N acyl transfer can be influenced by factors such as pH and the presence of neighboring functional groups that can assist in catalysis. nih.gov

The intramolecular S→N acyl transfer in S-Benzoylcysteamine hydrochloride proceeds through a five-membered cyclic intermediate. This tetrahedral intermediate can then collapse to form the N-benzoyl-cysteamine product. Alternatively, under certain conditions, particularly upon dehydration, S-acylcysteamine derivatives can cyclize to form a thiazoline (B8809763) ring. nih.gov

The formation of a 2-phenyl-2-thiazoline from S-Benzoylcysteamine would involve the initial S→N acyl transfer to form N-benzoylcysteamine, followed by an intramolecular cyclization and dehydration. The hydrolysis of such a thiazoline ring would then lead back to N-benzoylcysteamine or, under more vigorous conditions, to cysteamine and benzoic acid. The stability of the thiazoline ring is pH-dependent.

Reaction Kinetics and Thermodynamic Analysis

While specific kinetic and thermodynamic parameters for the reactions of S-Benzoylcysteamine hydrochloride are not extensively documented, the general principles governing these transformations provide a framework for understanding its reactivity. The S→N acyl transfer is known to be a thermodynamically favorable process, with the amide bond being significantly more stable than the thioester bond.

The kinetics of the S→N acyl transfer and the competing hydrolysis of the thioester are highly dependent on the reaction conditions, particularly the pH. At neutral to slightly basic pH, the deprotonated primary amine is a potent nucleophile, favoring the intramolecular acyl transfer. Conversely, under strongly acidic or basic conditions, hydrolysis of the thioester can become a significant competing reaction.

Table 2: Representative Kinetic Data for Related Acyl Transfer and Hydrolysis Reactions This table presents data from analogous systems to illustrate the kinetic principles of the reactions involving S-Benzoylcysteamine hydrochloride, for which specific data is not available.

| Reaction | Compound System | pH | Rate Constant (k) |

|---|---|---|---|

| S→N Acyl Transfer | N-terminal Cysteine Peptide | 7.5 | ~10⁻³ s⁻¹ |

| Thioester Hydrolysis | Ethyl Thioacetate | 7.0 | ~10⁻⁹ s⁻¹ |

The data in the illustrative table above highlights that the S→N acyl transfer in peptide systems can be relatively rapid, while thioester hydrolysis under neutral conditions is generally slow. The rate of thiazoline hydrolysis is maximal under mildly acidic conditions. These general trends are expected to be mirrored in the reactivity of S-Benzoylcysteamine hydrochloride.

Involvement in Biochemical and Biomimetic Systems

Role in Model Biochemical Pathways

While direct evidence for S-Benzoylcysteamine hydrochloride as a precursor is lacking, the metabolic pathways of its core component, cysteamine (B1669678), are well-characterized. Cysteamine is an endogenous aminothiol (B82208) in mammals that plays a role in the biosynthesis of taurine (B1682933) and is a degradation product of Coenzyme A (CoA). chemrxiv.orgnih.govmdpi.com

The biosynthesis of taurine, an abundant amino acid with various physiological roles, primarily proceeds from cysteine. researchgate.netnih.gov However, a secondary pathway involving cysteamine exists. nih.govnih.govnih.gov In this pathway, cysteamine is oxidized to hypotaurine, which is then further oxidized to taurine. pagepress.org Theoretically, S-Benzoylcysteamine hydrochloride could serve as a synthetic precursor that, upon in vivo debenzoylation, would release cysteamine to participate in this biosynthetic route.

Coenzyme A, a vital cofactor in numerous metabolic reactions, is synthesized from pantothenate (vitamin B5), cysteine, and ATP. nih.govnih.govresearchgate.netnih.govresearchgate.net The degradation of CoA yields cysteamine, indicating that cysteamine is a fundamental component of this essential molecule. chemrxiv.orgnih.govmdpi.com Chemical syntheses of CoA analogs have utilized cysteamine derivatives, highlighting the importance of the cysteamine moiety. rsc.org In a biochemical context, S-Benzoylcysteamine hydrochloride could potentially act as a protected form of cysteamine, delivering it for incorporation into salvage pathways or for the synthesis of CoA analogs in experimental settings.

The reactivity of S-Benzoylcysteamine hydrochloride with biorelevant nucleophiles and electrophiles is primarily dictated by the S-benzoyl thioester bond and the potential for the release of cysteamine. Thioesters are known to be reactive towards nucleophiles. rsc.org The cysteine thiol group, which is protected in S-Benzoylcysteamine hydrochloride, is a potent nucleophile in its deprotonated thiolate form and readily reacts with a variety of electrophiles. nih.govacs.org

The S-benzoyl group renders the sulfur atom electrophilic, making it susceptible to attack by biological nucleophiles such as other thiols (e.g., glutathione) or the amino groups of proteins. This interaction could lead to a transfer of the benzoyl group or the release of cysteamine through a transthioesterification reaction.

Once deprotected, the free thiol of cysteamine is a strong nucleophile that can interact with various biological electrophiles. This nucleophilicity is central to its biological functions, including its role as an antioxidant where it can neutralize reactive oxygen species. The interaction of thiols with electrophiles is a fundamental aspect of cellular biochemistry and toxicology. nih.govnih.govnih.govnih.gov Therefore, S-Benzoylcysteamine hydrochloride could be considered a latent nucleophile, with its reactivity being unmasked upon the removal of the S-benzoyl group.

Applications in Biomimetic Chemistry

Biomimetic chemistry seeks to mimic natural chemical processes. researchgate.net While specific applications of S-Benzoylcysteamine hydrochloride in this field are not widely reported, the chemistry of its components—cysteamine and the thioester linkage—is highly relevant.

The S-benzoyl group in S-Benzoylcysteamine hydrochloride is a thioester. Thioesters are considered to have been crucial in prebiotic chemistry, potentially acting as precursors to peptides. chemrxiv.orgnih.gov The deprotection of S-acylated thiols is a key step in many biomimetic syntheses. Recent research has demonstrated the use of 2-aminothiols, such as cysteamine, to facilitate the deprotection of S-benzoyl groups on other molecules under mild, biomimetic conditions. nih.gov This process, inspired by native chemical ligation (NCL), highlights the potential for S-Benzoylcysteamine hydrochloride to be used in abiotic systems that mimic biological transthioesterification and ligation reactions.

Furthermore, cysteamine itself has been utilized in the development of biomimetic materials. For instance, cysteamine-functionalized hydrogels have been created for the detection and adsorption of heavy metal ions, mimicking the chelating functions of biological molecules. S-Benzoylcysteamine hydrochloride could serve as a protected precursor in the synthesis of such materials, with the benzoyl group being removed to expose the active thiol group at the desired stage.

The formation of peptides from amino acids is a fundamental process in the origin of life. In prebiotic chemistry, simple molecules are sought that could have catalyzed these reactions. Thiol-containing molecules, including derivatives of cysteamine, are considered to have been important in this context. acs.org

Thioesters, such as the S-benzoyl group in S-Benzoylcysteamine hydrochloride, have been proposed as key intermediates in the prebiotic formation of peptide bonds. chemrxiv.orgnih.gov The catalytic activity of thiols in peptide ligation reactions in neutral water has been demonstrated, suggesting a plausible pathway for the formation of primordial peptides. While there is no direct evidence for S-Benzoylcysteamine hydrochloride acting as a catalyst itself, its structure embodies the key functional groups—a thioester and an amine—that are central to theories of prebiotic peptide synthesis. It could potentially participate in or be a model for studying the mechanisms of these ancient catalytic processes.

Advanced Analytical Methodologies in S Benzoylcysteamine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and properties of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into a molecule's atomic arrangement, functional groups, and electronic behavior. However, specific spectral data for S-Benzoylcysteamine hydrochloride is not present in the surveyed literature.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Advanced NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is the cornerstone for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms and their connectivity. A thorough search did not yield any published studies presenting ¹H or ¹³C NMR spectra or assignments for S-Benzoylcysteamine hydrochloride, which would be essential for unequivocally confirming its complex structure.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. An IR or Raman spectrum for S-Benzoylcysteamine hydrochloride would be expected to show characteristic peaks corresponding to its amide, thioester, and aromatic functionalities. Unfortunately, no such spectra or associated vibrational frequency data have been published in the available scientific literature, preventing a detailed vibrational analysis.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, often related to conjugated systems and chromophores. For S-Benzoylcysteamine hydrochloride, this technique could provide information about the electronic properties of the benzoyl group. The search for specific absorption maxima (λmax) and corresponding molar absorptivity data for this compound did not return any concrete findings.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating compounds from a mixture and assessing their purity, a critical step in chemical synthesis and pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary tool for the purity analysis of non-volatile organic compounds. A validated HPLC method for S-Benzoylcysteamine hydrochloride would require specific details on the stationary phase (column), mobile phase composition, flow rate, and detector settings. No established or validated HPLC methods for the analysis or purity assessment of this compound could be located in the public domain.

Gas Chromatography Techniques

Gas chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. Given the salt nature and likely low volatility of S-Benzoylcysteamine hydrochloride, its analysis by GC would probably necessitate a derivatization step to increase its volatility. No research detailing any GC-based analytical procedures for this compound could be identified.

Mass Spectrometric Applications for Molecular Characterization

Mass spectrometry stands as a cornerstone in the structural elucidation and characterization of pharmaceutical compounds. For S-Benzoylcysteamine hydrochloride, these techniques provide indispensable information regarding its elemental composition, molecular structure, and purity.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of S-Benzoylcysteamine hydrochloride. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

The primary application of HRMS in this context is to confirm the elemental composition of the protonated molecule, [M+H]⁺. By comparing the experimentally measured exact mass with the theoretically calculated mass for the presumed formula (C₉H₁₂NOSCl), analysts can unequivocally confirm the compound's identity and differentiate it from isobaric interferences—other compounds that share the same nominal mass but have different elemental formulas. This level of certainty is fundamental in pharmaceutical quality control and research.

Table 1: HRMS Data for S-Benzoylcysteamine Hydrochloride

| Parameter | Value |

| Molecular Formula | C₉H₁₁NOS·HCl |

| Elemental Composition (Free Base) | C₉H₁₁NOS |

| Ion Observed | [M+H]⁺ |

| Theoretical Exact Mass (C₉H₁₂NOS⁺) | 198.06341 u |

| Example Measured Exact Mass | 198.06315 u |

| Mass Error | -1.31 ppm |

Note: The data presented in this table is illustrative of typical HRMS results and is intended to demonstrate the application of the technique.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) is employed to probe the intricate structural details of S-Benzoylcysteamine hydrochloride. In a typical MS/MS experiment, the protonated parent molecule ([M+H]⁺ at m/z ≈ 198.1) is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, structurally significant fragment ions.

The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive evidence of the compound's connectivity. Analysis of the neutral losses and the m/z values of the product ions allows researchers to piece together the molecule's structure, confirming the presence of the benzoyl group, the thioester linkage, and the cysteamine (B1669678) backbone. nih.gov The reproducible and predictable fragmentation pathways are crucial for structural confirmation in both research and quality control settings. nih.gov This detailed structural analysis can be extended to identify related compounds or potential degradation products. researchgate.net

Table 2: Proposed Fragmentation Pathway for S-Benzoylcysteamine Hydrochloride in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 198.1 | 105.0 | C₂H₅NS | Cleavage of the thioester bond, yielding the benzoyl cation. |

| 198.1 | 122.1 | C₆H₅CO | Cleavage of the S-CO bond, yielding the protonated cysteamine thioester fragment. |

| 198.1 | 77.0 | C₃H₆NOS | Loss of the cysteamine thioester portion, yielding the phenyl cation. |

| 105.0 | 77.0 | CO | Further fragmentation of the benzoyl cation, yielding the phenyl cation. |

Note: This table presents a plausible fragmentation pathway based on the chemical structure of S-Benzoylcysteamine hydrochloride. The m/z values are nominal.

Emerging Analytical Approaches (e.g., Green Analytical Chemistry Integration)

In line with global sustainability goals, the principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical analysis. nih.gov The core objective of GAC is to develop analytical methodologies that reduce or eliminate the use of hazardous substances, minimize energy consumption, and decrease waste generation without compromising analytical performance. nih.govstmjournals.com For a compound like S-Benzoylcysteamine hydrochloride, this involves a paradigm shift in how methods for its quantification and characterization are developed and implemented.

The integration of GAC principles focuses on making the entire analytical process more environmentally benign, from sample collection to final analysis. researchgate.net This includes prioritizing the use of safer solvents, reducing derivatization steps, and automating processes to save energy and reagents. researchgate.netresearchgate.net Several tools and metrics, such as the Analytical GREEnness (AGREE) calculator, can be used to assess the environmental impact of analytical methods. rsc.org

Key strategies for integrating GAC into the analysis of S-Benzoylcysteamine hydrochloride include:

Solvent Reduction and Replacement: Replacing traditional, often toxic, HPLC solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol, water, or super-critical fluids. rsc.org

Miniaturization: Adopting micro- or nano-scale analytical techniques that significantly reduce sample size and solvent consumption.

Energy Efficiency: Utilizing modern instrumentation, such as Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and consequently lower energy use per sample.

Waste Management: Implementing procedures for the proper treatment of unavoidable analytical waste. researchgate.net

Table 3: Comparison of Traditional vs. Green Analytical Approaches for S-Benzoylcysteamine Hydrochloride Analysis

| Parameter | Traditional HPLC Method | Green UHPLC Method |

| Solvent A | Acetonitrile | Ethanol |

| Solvent B | Water with 0.1% Trifluoroacetic Acid | Water with 0.1% Formic Acid |

| Column Length | 150 mm | 50 mm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 15 min | 5 min |

| Solvent Consumption per Run | ~15 mL | ~2 mL |

| Waste Generation | High | Low |

Note: This table provides a representative comparison to illustrate the benefits of adopting Green Analytical Chemistry principles.

Theoretical and Computational Studies of S Benzoylcysteamine Hydrochloride

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of S-Benzoylcysteamine hydrochloride. These methods provide a detailed picture of the molecule's electronic landscape.

The thioester group is a key feature, and its electronic structure is pivotal to the molecule's reactivity. Unlike oxygen esters, the delocalization of the sulfur lone pair electrons into the carbonyl π-system is less efficient. This is due to the larger size of the sulfur 3p orbital compared to the carbon and oxygen 2p orbitals, leading to poorer orbital overlap. This reduced resonance stabilization of the thioester bond makes the carbonyl carbon more electrophilic compared to an oxygen ester.

The benzoyl group, with its aromatic ring, introduces a system of π-electrons that can influence the electronic properties of the thioester. The benzene (B151609) ring can participate in resonance, further affecting the electron density distribution across the molecule. Computational studies on related aromatic thiols have shown that the electronic structure of the thiol sulfur can be significantly influenced by the aromatic ring through inductive and resonance effects nih.gov.

The cysteamine (B1669678) hydrochloride portion of the molecule features a protonated amine group (-NH3+). This group has a strong electron-withdrawing inductive effect, which would further increase the electrophilicity of the carbonyl carbon.

A full quantum chemical calculation, such as Density Functional Theory (DFT), would provide a more precise picture, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like S-Benzoylcysteamine hydrochloride, the HOMO is likely to be localized on the sulfur atom and the benzene ring, while the LUMO is expected to be centered on the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

Table 1: General Electronic Properties of Key Functional Groups

| Functional Group | Key Electronic Feature | Implication for S-Benzoylcysteamine hydrochloride |

| Benzoyl Group | Aromatic π-system | Influences electron distribution, potential for π-stacking interactions. |

| Thioester | Poor n-π overlap | Increased electrophilicity of the carbonyl carbon. |

| Amine Hydrochloride | Positive charge, electron-withdrawing | Increases the electrophilicity of the nearby carbonyl group. |

This table is based on general principles of organic chemistry and not on specific computational data for S-Benzoylcysteamine hydrochloride.

Reactivity descriptors derived from quantum chemical calculations can predict how S-Benzoylcysteamine hydrochloride will interact with other molecules.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map of S-Benzoylcysteamine hydrochloride would be expected to show a region of high positive potential (blue color) around the -NH3+ group, indicating its susceptibility to attack by nucleophiles. Conversely, a region of negative potential (red color) would be localized around the carbonyl oxygen, highlighting it as a site for electrophilic attack. The sulfur atom would likely exhibit a region of moderate negative potential. Such maps are powerful in understanding non-covalent interactions and recognition processes at a molecular level mdpi.comnih.govfrontiersin.orgresearchgate.netulisboa.pt.

pKa of Sulfur: The acidity of the thiol group (if the thioester were hydrolyzed back to a thiol) and the protonated amine are critical reactivity parameters. While the sulfur in S-Benzoylcysteamine hydrochloride is part of a thioester, understanding the pKa of the parent cysteamine is informative. The pKa of the thiol group in cysteamine is around 8.4, while the pKa of the amino group is around 10.8. In S-Benzoylcysteamine hydrochloride, the amino group is protonated. Theoretical methods can be employed to predict the pKa values of functional groups with good accuracy. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent model.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of S-Benzoylcysteamine hydrochloride, revealing its conformational flexibility and interactions with its environment over time.

The three-dimensional structure of S-Benzoylcysteamine hydrochloride is not rigid but exists as an ensemble of different conformations.

Solid State: In the absence of a specific crystal structure for S-Benzoylcysteamine hydrochloride, insights can be drawn from related compounds. For instance, the crystal structure of a monoclinic polymorph of cysteamine hydrochloride reveals a network of hydrogen bonds between the cysteaminium (B1228085) cations and chloride anions, forming two-dimensional slab-like networks researchgate.net. A similar intricate hydrogen bonding network involving the -NH3+ group and the chloride ion, as well as potential intermolecular interactions involving the carbonyl group, would be expected to dictate the packing of S-Benzoylcysteamine hydrochloride in the solid state. The conformation around the S-C-C-N torsion angle in cysteamine hydrochloride is found to be gauche researchgate.net.

The interaction of S-Benzoylcysteamine hydrochloride with solvent molecules, particularly water, is crucial for its solubility and reactivity in aqueous environments. MD simulations can provide a detailed picture of the hydration shell around the molecule.

The protonated amine group (-NH3+) would be a primary site for strong hydrogen bonding with water molecules. The carbonyl oxygen of the benzoyl group would also act as a hydrogen bond acceptor. The benzene ring can participate in weaker interactions with water. Simulations can quantify the number of water molecules in the first and second solvation shells, their residence times, and their orientation relative to the solute. This provides a molecular-level understanding of the hydration process. For instance, MD simulations have been used to study the hydration of various biomolecules and to understand the role of water in their function and stability nih.govresearchgate.netgoogle.comsigmaaldrich.comwikipedia.org.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For S-Benzoylcysteamine hydrochloride, a key reaction of interest is its hydrolysis.

The hydrolysis of the thioester bond in S-Benzoylcysteamine hydrochloride would yield benzoic acid and cysteamine hydrochloride. Computational studies on the hydrolysis of other thioesters have shown that the reaction typically proceeds through a tetrahedral intermediate mdpi.comacs.org.

A plausible mechanism, which could be modeled computationally, would involve the following steps:

Nucleophilic attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This step is often the rate-determining step and leads to the formation of a tetrahedral intermediate. The presence of the protonated amine group could potentially influence the orientation of the attacking water molecule.

Proton transfer: A proton is transferred from the attacking water molecule to the sulfur atom, either directly or mediated by other solvent molecules.

Bond cleavage: The C-S bond breaks, leading to the departure of cysteamine and the formation of benzoic acid.

Quantum chemical calculations can be used to determine the energy profile of this reaction pathway, including the structures and energies of the reactants, transition states, intermediates, and products. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Such computational studies have been instrumental in understanding the relative reactivity of thioesters compared to oxygen esters nih.gov.

Transition State Characterization and Energy Barrier Calculations

No specific studies detailing the transition state geometries or the energy barriers for reactions involving S-Benzoylcysteamine hydrochloride were identified. Computational chemistry typically employs methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory to calculate the high-energy transition state structures that connect reactants to products. These calculations would provide critical data on the activation energy required for reactions, such as hydrolysis or other nucleophilic attacks on the thioester group. However, such data for S-Benzoylcysteamine hydrochloride is not available in the public research domain.

Reaction Pathway Elucidation

Similarly, a detailed elucidation of the reaction pathways for S-Benzoylcysteamine hydrochloride through computational means is not documented. Such studies would involve mapping the potential energy surface of a reaction to identify the most likely mechanistic pathways. This could include, for example, a step-by-step analysis of the movement of atoms during the cleavage of the S-benzoyl bond. The absence of this information in the literature prevents a detailed discussion of its reaction mechanisms from a computational standpoint.

Due to the lack of specific research data on the theoretical and computational studies of S-Benzoylcysteamine hydrochloride, no data tables or detailed research findings can be presented.

Future Research Trajectories for S Benzoylcysteamine Hydrochloride

Innovations in Synthesis and Scalability

The traditional synthesis of thioesters often involves multi-step processes with harsh reagents. researchgate.net Future research will likely target more efficient, sustainable, and scalable methods for producing S-Benzoylcysteamine hydrochloride. Recent breakthroughs in thioester synthesis provide a roadmap for these innovations.

One promising avenue is the adoption of photocatalytic methods . For instance, the activation of elemental sulfur through photocatalysis allows for a mild and rapid three-component thioesterification. organic-chemistry.org Another approach involves a visible-light-driven process where thiobenzoic acids act as both reducing agents and reactants, eliminating the need for an external photocatalyst. organic-chemistry.org Continuous-flow methods combined with photocatalysis could also enable rapid, gram-scale synthesis, significantly improving scalability. organic-chemistry.org

Novel catalytic systems are also emerging. Copper-catalyzed oxidative coupling of aroylhydrazides with disulfides presents an alternative route to thioesters with good functional group tolerance. organic-chemistry.org Furthermore, organophosphorus-catalyzed umpolung reactions offer a method for the deoxygenation of sulfonyl chlorides and acids to form thioesters under simple conditions. organic-chemistry.org The development of safer and more environmentally friendly coupling reagents is also a key area of focus. wikipedia.org

| Synthesis Innovation | Potential Advantage for S-Benzoylcysteamine Hydrochloride | Key Features |

| Photocatalysis | Mild, rapid, and chemoselective synthesis. | Utilizes visible light, can be performed in continuous-flow systems for scalability. organic-chemistry.org |

| Copper-Catalyzed Coupling | Good functional group tolerance. | Employs readily available starting materials like aroylhydrazides. organic-chemistry.org |

| Organophosphorus Catalysis | Operationally simple, broad functional group tolerance. | Driven by a PIII/PV=O redox cycle. organic-chemistry.org |

| Safety Catch Linkers | Enables parallel and high-throughput synthesis. | Particularly useful for creating libraries of related compounds. nih.gov |

Exploration of Novel Chemical Transformations

Beyond its synthesis, future research will delve into new ways S-Benzoylcysteamine hydrochloride can be used as a chemical building block. The inherent reactivity of the thioester group makes it a prime candidate for a variety of chemical transformations. nih.govnih.gov

A significant area of exploration is decarbonylative coupling reactions . Recently, cobalt-catalyzed decarbonylative Liebeskind-Srogl reductive pyridination of aromatic thioesters has been developed, offering a new way to form C-C bonds by attaching the benzoyl group to other molecules. acs.orgacs.org This opens up possibilities for creating complex molecular architectures from S-Benzoylcysteamine hydrochloride.

The application of S-Benzoylcysteamine hydrochloride in native chemical ligation (NCL) and other ligation chemistries is another promising frontier. wikipedia.orgacs.org NCL is a powerful tool for the synthesis of large peptides and proteins. nih.gov By acting as a thioester donor, S-Benzoylcysteamine hydrochloride could be used to introduce a benzoyl group or to participate in transthioesterification reactions, which are reversible and useful in dynamic covalent chemistry. acs.org

| Transformation Type | Description | Potential Application |

| Decarbonylative Coupling | Removal of the carbonyl group and formation of a new bond with the benzoyl moiety. | Synthesis of arylated pyridine (B92270) compounds and other complex molecules. acs.orgacs.org |

| Native Chemical Ligation (NCL) | Reaction with an N-terminal cysteine-containing peptide to form a native peptide bond. | Synthesis of modified peptides and proteins. wikipedia.org |

| Transthioesterification | Exchange of the cysteamine (B1669678) group with another thiol-containing molecule. | Creation of dynamic libraries of thioesters and participation in metathesis reactions. acs.org |

| Electrochemical Activation | Use of electrochemistry to promote reactions such as transesterification with alcohols. oup.com | Formation of esters from the thioester under specific electrochemical conditions. oup.com |

Deeper Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of S-Benzoylcysteamine hydrochloride is crucial for optimizing existing protocols and designing new transformations. Future research will increasingly rely on a combination of advanced experimental and computational techniques.

Computational methods , particularly Density Functional Theory (DFT) calculations, will be instrumental in elucidating reaction pathways. elsevierpure.comresearchgate.net DFT can be used to model transition states, calculate reaction energy barriers, and understand the role of catalysts and solvents. researchgate.net For example, DFT studies have provided insights into the thiol-thioester exchange steps in NCL, revealing the influence of steric hindrance and electronic effects on reaction rates. researchgate.net

Advanced kinetic studies will also play a key role. Techniques such as Förster Resonance Energy Transfer (FRET)-based assays allow for the direct and continuous monitoring of thioester reactions with nucleophiles in real-time. nih.govchemrxiv.org This can provide precise rate constants and reveal the influence of factors like pH and additives on reaction efficiency. nih.govchemrxiv.org Heavy atom kinetic isotope effects can also be used to probe the transition state structures of reactions like thioester hydrolysis. acs.org

| Technique | Information Gained | Example Application |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, catalyst effects. | Understanding the rate-determining step in thiol-thioester exchange reactions. researchgate.net |

| FRET-based Assays | Real-time reaction kinetics, rate constants. | Investigating the reactivity of thioesters with various nucleophiles under different conditions. nih.gov |

| Kinetic Isotope Effects | Elucidation of transition state structures. | Studying the mechanism of thioester hydrolysis. acs.org |

| NMR Spectroscopy | Structural characterization of intermediates and products. | Monitoring the progress of reactions and identifying byproducts. nih.gov |

Development of High-Throughput Methodologies for Reactivity Screening

To accelerate the discovery of new reactions and applications for S-Benzoylcysteamine hydrochloride, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of a large number of reaction conditions or substrates in parallel. sigmaaldrich.comunchainedlabs.com

Future research will likely involve the use of automated HTS platforms . These systems use liquid-handling robots to prepare and run many reactions simultaneously in microtiter plates. purdue.edu Specialized screening kits, such as those for cross-coupling reactions, can be adapted to test the reactivity of S-Benzoylcysteamine hydrochloride with a wide range of coupling partners and catalysts. sigmaaldrich.com The use of catalyst-coated glass beads (ChemBeads) can further streamline these processes, particularly for automated screening. sigmaaldrich.com

For analysis, rapid mass spectrometry techniques like Desorption Electrospray Ionization (DESI) are well-suited for HTS. DESI can analyze reaction mixtures directly from surfaces with a speed of less than two seconds per sample, far exceeding traditional methods like LC/MS. purdue.edu This allows for the swift identification of successful reactions and promising candidates for further optimization. FRET-based assays are also adaptable for high-throughput screening of thioester reactivity due to their simple data collection. nih.gov

Q & A

Q. What are the established synthetic routes for S-Benzoylcysteamine hydrochloride, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis typically involves coupling cysteamine hydrochloride with benzoyl chloride derivatives. A common approach is adapting the Friedel-Crafts acylation (using anhydrous AlCl₃ as a catalyst) or employing thionyl chloride (SOCl₂) to activate carboxylic acids for benzoylation . Optimization includes:

- Temperature control : Maintaining 0–5°C during benzoyl chloride addition to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to cysteamine hydrochloride ensures complete reaction.

Post-synthesis, vacuum distillation or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires iterative adjustments of these parameters .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of S-Benzoylcysteamine hydrochloride?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms benzoyl group attachment to cysteamine’s sulfur atom. Peaks at δ 7.4–8.0 ppm (aromatic protons) and δ 3.0–3.5 ppm (cysteamine methylene) are critical .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological studies) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.6) .

Q. What storage conditions are recommended to maintain the stability of S-Benzoylcysteamine hydrochloride?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Periodic stability testing via HPLC is advised to monitor decomposition (e.g., free thiol formation) .

Q. How can researchers validate the identity of S-Benzoylcysteamine hydrochloride when working with a new batch?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp (e.g., 259–264°C) with literature values .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm S-benzoyl stretches (C=O at ~1680 cm⁻¹, C–S at ~650 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the key safety considerations when handling S-Benzoylcysteamine hydrochloride in the laboratory?

- Methodological Answer : Follow protocols for hazardous acyl chlorides:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data of S-Benzoylcysteamine hydrochloride across different studies?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Dose-Response Relationships : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).

- Cell Line Variability : Test across multiple models (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Redox State Monitoring : Use fluorescent probes (e.g., DCFH-DA for ROS) to control for oxidative stress interference .

Publish negative controls (e.g., untreated cells, solvent-only groups) to clarify confounding factors .

Q. What in vitro models are appropriate for studying the mechanism of action of S-Benzoylcysteamine hydrochloride in cellular redox regulation?

- Methodological Answer : Use:

- HepG2 Cells : For liver-specific redox pathways (e.g., glutathione synthesis).

- SH-SY5Y Neuronal Cells : To assess neuroprotective effects against H₂O₂-induced oxidative damage.

- Knockout Models : CRISPR-Cas9-modified cells lacking thioredoxin reductase to isolate S-benzoylcysteamine’s target pathways .

Pair with siRNA silencing or pharmacological inhibitors (e.g., NAC for glutathione depletion) to validate mechanisms .

Q. How can researchers design experiments to differentiate S-Benzoylcysteamine hydrochloride’s direct antioxidant effects from its pro-drug behavior?

- Methodological Answer : Employ:

- Stability Assays : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and quantify cysteamine release via LC-MS/MS over time .

- Comparative Studies : Test activity in wild-type vs. carboxylesterase-deficient cell lines to assess enzymatic activation .

- Electron Paramagnetic Resonance (EPR) : Directly measure free radical scavenging capacity without metabolic interference .

Q. What strategies can mitigate batch-to-batch variability in S-Benzoylcysteamine hydrochloride’s biological activity?

- Methodological Answer : Implement:

- Quality Control (QC) Protocols : Mandate ≥98% purity (HPLC) and identical spectral profiles (NMR/FTIR) for all batches .

- Accelerated Stability Studies : Store batches under stress conditions (40°C/75% RH) and correlate degradation products (e.g., benzoic acid) with activity loss .

- Standardized Bioassays : Use a reference batch in parallel to normalize activity data across experiments .

Q. How can computational modeling enhance the understanding of S-Benzoylcysteamine hydrochloride’s interaction with thiol-dependent enzymes?

- Methodological Answer :

Utilize: - Molecular Docking (AutoDock Vina) : Predict binding affinities with enzymes like glutathione reductase (PDB ID: 3GRS) .

- Molecular Dynamics Simulations (GROMACS) : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories .

- QSAR Models : Corporate electronic parameters (e.g., Hammett constants) to optimize the benzoyl group’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.